

Application Notes and Protocols: 2-Hydroxy-3-iodobenzamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of **2-Hydroxy-3-iodobenzamide** in medicinal chemistry research. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other well-studied halogenated salicylamides suggests several promising avenues for investigation. This document outlines protocols for the synthesis, characterization, and potential biological evaluation of **2-Hydroxy-3-iodobenzamide**, drawing upon data from closely related analogs to guide experimental design.

Chemical Properties

Property	Value	Source
CAS Number	1106305-67-2	--INVALID-LINK--
Molecular Formula	C ₇ H ₆ INO ₂	--INVALID-LINK--
Molecular Weight	263.03 g/mol	--INVALID-LINK--
IUPAC Name	2-hydroxy-3-iodobenzamide	--INVALID-LINK--
SMILES	<chem>C1=CC(=C(C(=C1)I)O)C(=O)N</chem>	--INVALID-LINK--

Synthesis and Characterization

The synthesis of **2-Hydroxy-3-iodobenzamide** can be achieved through the iodination of salicylamide or the amidation of 2-hydroxy-3-iodobenzoic acid.[1] The latter approach generally offers better regiochemical control.

Experimental Protocol: Synthesis via Amidation of 2-Hydroxy-3-iodobenzoic Acid

Materials:

- 2-Hydroxy-3-iodobenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Ammonia solution (NH_3 in a suitable solvent like dioxane or methanol)
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Acid Chloride Formation: To a solution of 2-hydroxy-3-iodobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

- Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-hydroxy-3-iodobenzoyl chloride.
- Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
- Slowly add a solution of ammonia (2-3 equivalents) in a suitable solvent.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Work-up: Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Hydroxy-3-iodobenzamide**.

Characterization

The structure and purity of the synthesized **2-Hydroxy-3-iodobenzamide** should be confirmed using standard analytical techniques:

- ¹H NMR Spectroscopy: To determine the proton environment.
- ¹³C NMR Spectroscopy: To identify the carbon skeleton.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -NH₂, C=O).

Potential Biological Applications and Experimental Protocols

Based on the biological activities of structurally similar compounds, **2-Hydroxy-3-iodobenzamide** is a candidate for investigation in the following areas:

Tyrosinase Inhibition

Halogenated benzamides and salicylamides have been explored as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2] Inhibition of this enzyme is a target for developing agents for hyperpigmentation disorders.

Quantitative Data for a Related Compound (for reference):

Compound	Target	IC ₅₀ (μM)	Source
ε-viniferin	Tyrosinase	3.51	[3]
Vitisin B	Tyrosinase	10.74	[3]
Kojic Acid (Control)	Tyrosinase	27.09	[3]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.

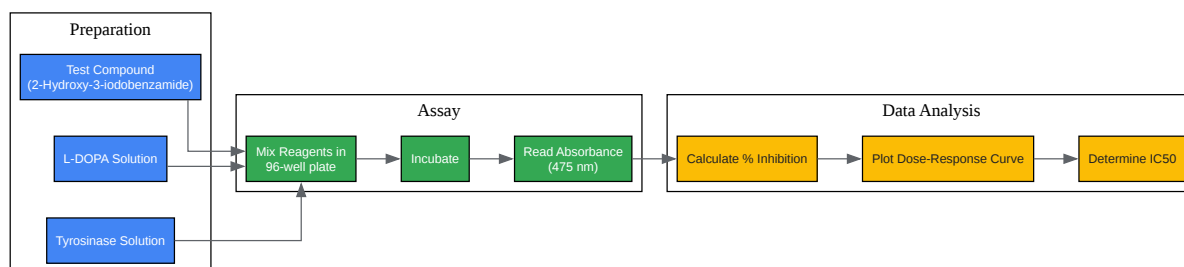
Materials:

- Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- **2-Hydroxy-3-iodobenzamide** (test compound)
- Kojic acid (positive control)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
 - Prepare a stock solution of L-DOPA in phosphate buffer.
 - Prepare a stock solution of **2-Hydroxy-3-iodobenzamide** and kojic acid in DMSO.
- Assay in 96-well plate:
 - To each well, add phosphate buffer.
 - Add the test compound solution at various concentrations (serial dilutions). For the control, add DMSO.
 - Add the tyrosinase solution to all wells except the blank.
 - Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes.
- Initiation of Reaction:
 - Add the L-DOPA solution to all wells to start the reaction.
- Measurement:
 - Immediately measure the absorbance at 475 nm at different time points (kinetic measurement) or after a fixed incubation time (e.g., 20 minutes).
- Data Analysis:
 - Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the control reaction and A_{sample} is the absorbance in the presence of the test compound.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.



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Workflow for the in vitro tyrosinase inhibition assay.

Antimicrobial Activity

Salicylamide derivatives have been reported to possess antibacterial and antifungal properties. The presence of a halogen atom can enhance antimicrobial potency.

Quantitative Data for Related Benzamide Derivatives (for reference):

Compound	Organism	MIC (µg/mL)	Source
N-(4-hydroxyphenyl)benzamide	Bacillus subtilis	6.25	[4]
N-(4-hydroxyphenyl)benzamide	Escherichia coli	3.12	[4]
N-(p-tolyl)benzamide	Bacillus subtilis	6.25	[4]
N-(p-tolyl)benzamide	Escherichia coli	3.12	[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

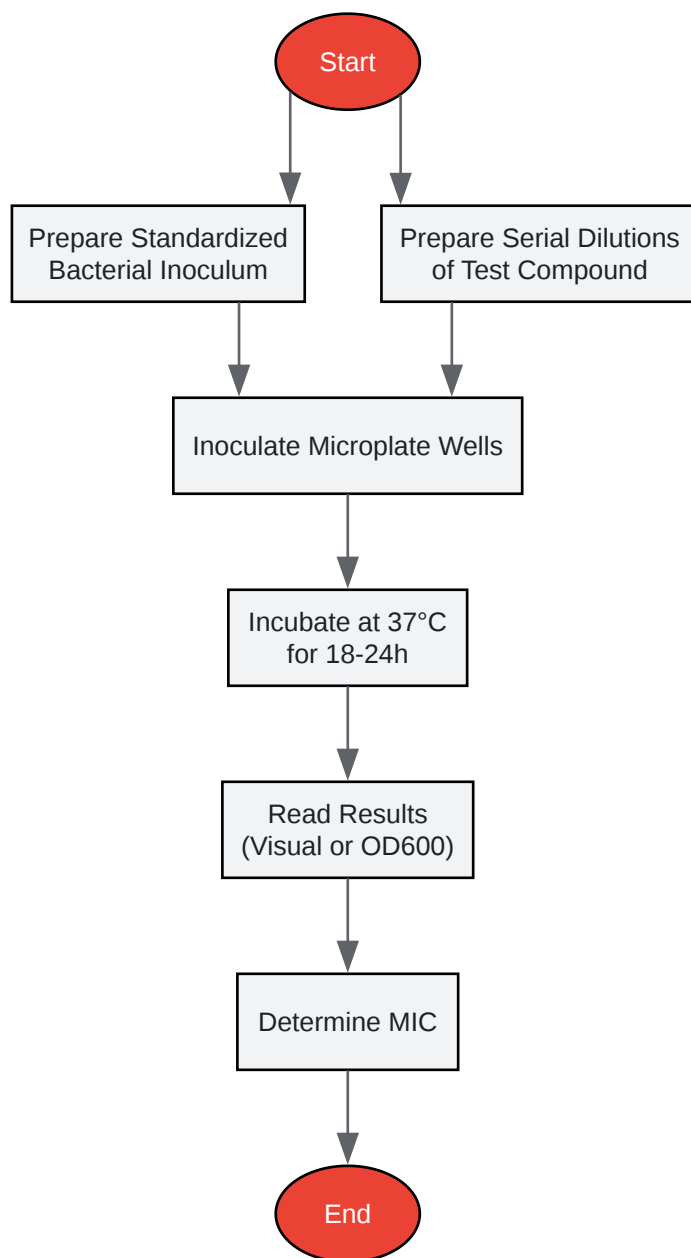
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

- Test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other suitable broth
- **2-Hydroxy-3-iodobenzamide** (test compound)
- Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control
- DMSO
- 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Preparation of Compound Dilutions:
 - Prepare a stock solution of **2-Hydroxy-3-iodobenzamide** in DMSO.
 - Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Salicylamide derivatives have shown promise as anticancer agents, with some acting as inhibitors of signaling pathways involved in cell proliferation and survival.[5][6]

Quantitative Data for a Related Salicylamide Derivative (for reference):

Compound	Cancer Cell Line	IC ₅₀ (μM)	Source
Compound 9a (JMX0293)	MDA-MB-231 (Breast)	3.38 ± 0.37	[6]
Compound 9a (JMX0293)	MCF-10A (Non-tumorigenic)	> 60	[6]

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- **2-Hydroxy-3-iodobenzamide** (test compound)
- Doxorubicin or other standard anticancer drug (positive control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Microplate reader

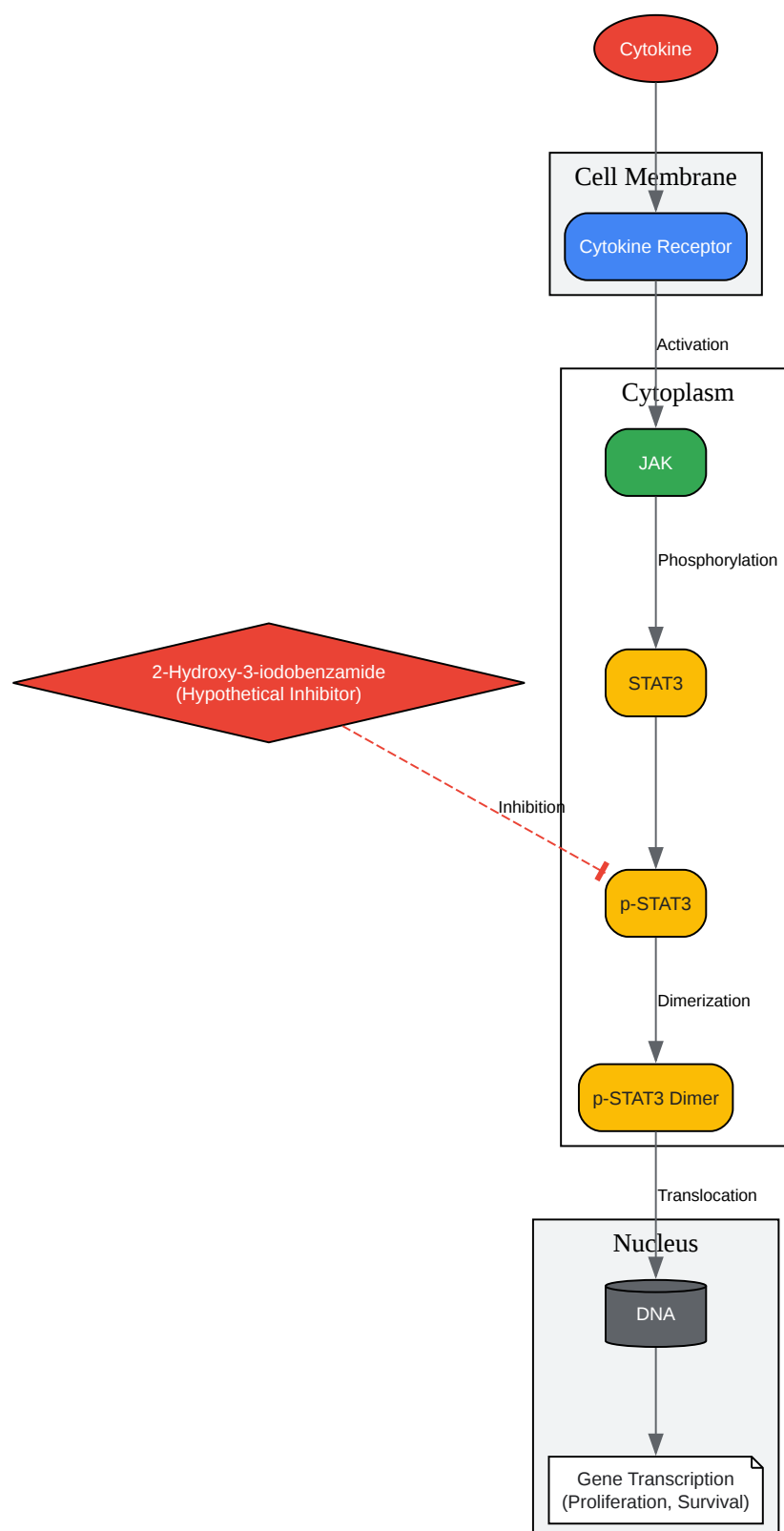
Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

- **Compound Treatment:** Treat the cells with various concentrations of **2-Hydroxy-3-iodobenzamide** for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at a wavelength of 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Signaling Pathway Modulation

Based on studies of related salicylamide derivatives, **2-Hydroxy-3-iodobenzamide** could potentially modulate signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[5]



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Hypothetical inhibition of the STAT3 signaling pathway.

Disclaimer: The quantitative data and the specific signaling pathway provided are based on studies of structurally related compounds and are intended for illustrative purposes to guide the experimental design for **2-Hydroxy-3-iodobenzamide**. The actual biological activity and mechanism of action of **2-Hydroxy-3-iodobenzamide** may differ and require experimental validation.

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